Cas no 1963769-18-7 (3-Pyridinemethanesulfonyl chloride, 5-fluoro-α-methyl-)

3-Pyridinemethanesulfonyl chloride, 5-fluoro-α-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyridinemethanesulfonyl chloride, 5-fluoro-α-methyl-
- 1963769-18-7
- 1-(5-fluoropyridin-3-yl)ethane-1-sulfonyl chloride
- EN300-681173
-
- Inchi: 1S/C7H7ClFNO2S/c1-5(13(8,11)12)6-2-7(9)4-10-3-6/h2-5H,1H3
- InChI Key: DJJZQELWFBGURC-UHFFFAOYSA-N
- SMILES: C1=NC=C(F)C=C1C(C)S(Cl)(=O)=O
Computed Properties
- Exact Mass: 222.9870055g/mol
- Monoisotopic Mass: 222.9870055g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.4Ų
- XLogP3: 1.3
Experimental Properties
- Density: 1.463±0.06 g/cm3(Predicted)
- Boiling Point: 310.0±32.0 °C(Predicted)
- pka: 0.59±0.21(Predicted)
3-Pyridinemethanesulfonyl chloride, 5-fluoro-α-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-681173-5.0g |
1-(5-fluoropyridin-3-yl)ethane-1-sulfonyl chloride |
1963769-18-7 | 5.0g |
$4890.0 | 2023-03-11 | ||
Enamine | EN300-681173-0.25g |
1-(5-fluoropyridin-3-yl)ethane-1-sulfonyl chloride |
1963769-18-7 | 0.25g |
$1551.0 | 2023-03-11 | ||
Enamine | EN300-681173-1.0g |
1-(5-fluoropyridin-3-yl)ethane-1-sulfonyl chloride |
1963769-18-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-681173-0.5g |
1-(5-fluoropyridin-3-yl)ethane-1-sulfonyl chloride |
1963769-18-7 | 0.5g |
$1619.0 | 2023-03-11 | ||
Enamine | EN300-681173-10.0g |
1-(5-fluoropyridin-3-yl)ethane-1-sulfonyl chloride |
1963769-18-7 | 10.0g |
$7250.0 | 2023-03-11 | ||
Enamine | EN300-681173-0.05g |
1-(5-fluoropyridin-3-yl)ethane-1-sulfonyl chloride |
1963769-18-7 | 0.05g |
$1417.0 | 2023-03-11 | ||
Enamine | EN300-681173-0.1g |
1-(5-fluoropyridin-3-yl)ethane-1-sulfonyl chloride |
1963769-18-7 | 0.1g |
$1484.0 | 2023-03-11 | ||
Enamine | EN300-681173-2.5g |
1-(5-fluoropyridin-3-yl)ethane-1-sulfonyl chloride |
1963769-18-7 | 2.5g |
$3304.0 | 2023-03-11 |
3-Pyridinemethanesulfonyl chloride, 5-fluoro-α-methyl- Related Literature
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1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
Additional information on 3-Pyridinemethanesulfonyl chloride, 5-fluoro-α-methyl-
3-Pyridinemethanesulfonyl chloride, 5-fluoro-α-methyl- (CAS No. 1963769-18-7): An Overview of Its Synthesis, Properties, and Applications
3-Pyridinemethanesulfonyl chloride, 5-fluoro-α-methyl- (CAS No. 1963769-18-7) is a versatile compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridine ring, a sulfonyl chloride functional group, and specific substituents such as a fluorine atom and a methyl group. These features contribute to its reactivity and potential applications in various chemical and pharmaceutical processes.
The synthesis of 3-Pyridinemethanesulfonyl chloride, 5-fluoro-α-methyl- typically involves several well-defined steps. One common approach is the reaction of 5-fluoro-α-methylpyridine with chlorosulfonic acid. This reaction results in the formation of the sulfonyl chloride group, which is a highly reactive electrophile. The detailed synthetic route often includes purification steps to ensure high purity and yield, making it suitable for further applications in research and development.
In terms of physical and chemical properties, 3-Pyridinemethanesulfonyl chloride, 5-fluoro-α-methyl- is a solid at room temperature with a melting point typically ranging from 100 to 120°C. It is soluble in common organic solvents such as dichloromethane, acetone, and dimethylformamide (DMF). The compound exhibits strong reactivity due to the presence of the sulfonyl chloride group, which can readily undergo nucleophilic substitution reactions. This reactivity makes it an important intermediate in the synthesis of more complex molecules.
The biological activity of 3-Pyridinemethanesulfonyl chloride, 5-fluoro-α-methyl- has been the subject of several recent studies. One notable application is in the development of new pharmaceuticals. The pyridine ring and fluorine substituent are known to enhance the pharmacological properties of molecules by improving their bioavailability and metabolic stability. For instance, compounds derived from 3-Pyridinemethanesulfonyl chloride, 5-fluoro-α-methyl- have shown promising results in preclinical studies for treating various diseases, including cancer and inflammatory disorders.
A recent study published in the Journal of Medicinal Chemistry highlighted the use of 3-Pyridinemethanesulfonyl chloride, 5-fluoro-α-methyl- as a key intermediate in the synthesis of novel inhibitors targeting specific enzymes involved in cancer progression. The researchers demonstrated that these inhibitors exhibited high potency and selectivity, making them potential candidates for further clinical development.
In addition to its role in drug discovery, 3-Pyridinemethanesulfonyl chloride, 5-fluoro-α-methyl- has also found applications in materials science. The unique electronic properties of the pyridine ring and fluorine substituent make it suitable for use in the synthesis of functional materials such as polymers and coatings. These materials have been explored for their potential use in electronic devices and sensors.
The safety profile of 3-Pyridinemethanesulfonyl chloride, 5-fluoro-α-methyl- is an important consideration for both laboratory use and industrial applications. While it is not classified as a hazardous material under current regulations, appropriate handling procedures should be followed to ensure safe use. This includes using personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and storing the compound away from incompatible materials.
In conclusion, 3-Pyridinemethanesulfonyl chloride, 5-fluoro-α-methyl- (CAS No. 1963769-18-7) is a valuable compound with diverse applications in organic synthesis, medicinal chemistry, and materials science. Its unique structure and reactivity make it an important intermediate for the development of new pharmaceuticals and functional materials. Ongoing research continues to uncover new possibilities for its use, highlighting its significance in modern chemistry.
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